molecular formula C21H21N3O2S B3000624 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 864858-87-7

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B3000624
CAS No.: 864858-87-7
M. Wt: 379.48
InChI Key: SPPIXYCAZSCYCI-UHFFFAOYSA-N
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Description

This compound features a fused tetrahydrothieno[2,3-c]pyridine core substituted with an acetyl group at position 6 and a cyano group at position 2. The thienopyridine moiety is linked via an amide bond to a 5,6,7,8-tetrahydronaphthalene-2-carboxamide group.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13(25)24-9-8-17-18(11-22)21(27-19(17)12-24)23-20(26)16-7-6-14-4-2-3-5-15(14)10-16/h6-7,10H,2-5,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPIXYCAZSCYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Thieno[2,3-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine ring. Common reagents used in this step include sulfur-containing compounds and nitrogen sources.

    Introduction of Functional Groups: The acetyl, cyano, and carboxamide groups are introduced through various chemical reactions such as acetylation, cyanoacetylation, and amidation. These reactions typically require specific catalysts and solvents to proceed efficiently.

    Coupling with Tetrahydronaphthalene: The final step involves the coupling of the thieno[2,3-c]pyridine derivative with a tetrahydronaphthalene moiety. This step may involve the use of coupling agents and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be done through the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization using computational methods.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with reduced functional groups.

Scientific Research Applications

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of the Tetrahydrothieno[2,3-c]pyridine Core

The compound shares a tetrahydrothieno[2,3-c]pyridine scaffold with several derivatives, differing in substituents and biological activity:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Use Source
6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Amino, methyl carboxamide C₁₁H₁₅N₃O₂S 253.32 Unknown (structural analog)
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide Chloroacetamide C₁₃H₁₃ClN₄O₂S 340.79 Medicinal chemistry applications
Target Compound Cyano, tetrahydronaphthalene carboxamide C₂₂H₂₂N₄O₂S 418.50* Hypothesized TNF-α inhibition (inference)

*Calculated based on structural formula.

Key Observations :

  • Substituent Impact : The target compound’s tetrahydronaphthalene carboxamide group increases molecular weight and lipophilicity compared to simpler analogs like the methyl carboxamide derivative . This may enhance membrane permeability or target binding duration.
  • Biological Relevance : Analogous compounds, such as those in , demonstrate TNF-α inhibitory activity. The chloroacetamide derivative () highlights the scaffold’s versatility in medicinal chemistry, though its exact target remains unspecified .

Functional Comparison with Diarylthiophene TNF-α Inhibitors

describes diarylthiophene derivatives (e.g., FR133605) as potent TNF-α inhibitors. While structurally distinct, the target compound’s thienopyridine core shares electronic similarities with thiophene-based inhibitors, suggesting overlapping pharmacophores.

Parameter Target Compound FR133605 (Diarylthiophene)
Core Structure Tetrahydrothieno[2,3-c]pyridine Diarylthiophene
Key Functional Groups Acetyl, cyano, tetrahydronaphthalene 4-Fluorophenyl, 4-pyridyl
Hypothesized Mechanism TNF-α suppression TNF-α production inhibition
Potency (Inferred) Unknown; structural analogs show higher activity than FR133605 IC₅₀ ~ 0.1 µM (reference compound)

Critical Analysis :

  • The tetrahydronaphthalene moiety could mimic aromatic systems in diarylthiophenes, enabling π-π stacking with hydrophobic binding pockets .

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[2,3-c]pyridine core and various functional groups that may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₂S
Molecular Weight367.42 g/mol
CAS Number922990-15-6

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it has been noted to inhibit aldosterone synthase (CYP11B2), which is involved in steroidogenesis and could be relevant in treating conditions like hypertension and heart failure .
  • Receptor Modulation : It may interact with various receptors such as G-protein-coupled receptors (GPCRs) or nuclear hormone receptors. This interaction can lead to altered signaling pathways that affect cell proliferation and apoptosis.
  • Cellular Pathway Interference : The compound can interfere with key cellular pathways involved in inflammation and cancer progression. By modulating these pathways, it may exhibit anti-inflammatory or anticancer properties.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance:

  • Case Study : A recent study evaluated the cytotoxicity of related thienopyridine derivatives on breast cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases.

  • Case Study : In vitro assays have shown that similar compounds can reduce the production of pro-inflammatory cytokines in macrophages when stimulated by lipopolysaccharides (LPS).

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionInhibition of CYP11B2

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